3-(8-Nitroquinolin-2-yl)-1,2,4-thiadiazol-5-amine
Description
3-(8-Nitroquinolin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that contains a quinoline moiety, a thiadiazole ring, and an amine group
Properties
Molecular Formula |
C11H7N5O2S |
|---|---|
Molecular Weight |
273.27 g/mol |
IUPAC Name |
3-(8-nitroquinolin-2-yl)-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C11H7N5O2S/c12-11-14-10(15-19-11)7-5-4-6-2-1-3-8(16(17)18)9(6)13-7/h1-5H,(H2,12,14,15) |
InChI Key |
CJWPVXZNZDYERH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])N=C(C=C2)C3=NSC(=N3)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(8-Nitroquinolin-2-yl)-1,2,4-thiadiazol-5-amine typically involves the formation of the quinoline and thiadiazole rings followed by their coupling. One common method involves the reaction of 8-nitroquinoline-2-carbaldehyde with thiosemicarbazide under acidic conditions to form the thiadiazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(8-Nitroquinolin-2-yl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), and sodium borohydride (NaBH4).
Solvents: Ethanol, methanol, and dichloromethane.
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products Formed
Reduction: 3-(8-Aminoquinolin-2-yl)-1,2,4-thiadiazol-5-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 3-(8-Nitroquinolin-2-yl)-1,2,4-thiadiazol-5-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the formation of diverse chemical libraries for screening in drug discovery.
Biology
In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. The presence of the nitro group and the thiadiazole ring contributes to its biological activity .
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic applications. The compound’s ability to interact with various biological targets makes it a promising candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 3-(8-Nitroquinolin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with biological targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects . The thiadiazole ring can also interact with metal ions, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds such as 8-nitroquinoline and 2-aminoquinoline share structural similarities with 3-(8-Nitroquinolin-2-yl)-1,2,4-thiadiazol-5-amine.
Thiadiazole Derivatives: Compounds like 2-amino-1,3,4-thiadiazole and 5-nitro-1,2,4-thiadiazole are structurally related.
Uniqueness
The uniqueness of this compound lies in its combination of the quinoline and thiadiazole rings, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
